

Physical and chemical properties of 3,5-Dibromo-1-benzofuran

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Compound of Interest

Compound Name: 3,5-Dibromo-1-benzofuran

Cat. No.: B1304820

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In-Depth Technical Guide to 3,5-Dibromo-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **3,5-Dibromo-1-benzofuran** (CAS No. 99660-97-6), a halogenated heterocyclic compound. The document details its known physical characteristics, provides insights into its chemical reactivity, and summarizes its potential biological activities based on related structures. Included are detailed, adaptable experimental protocols for its synthesis and purification, alongside a compilation of its spectral data. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

Benzofuran and its derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules of pharmaceutical interest. The benzofuran scaffold is a privileged structure in medicinal chemistry, known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen atoms, such as bromine, into the benzofuran nucleus can significantly modulate the

molecule's physicochemical properties and biological activity. **3,5-Dibromo-1-benzofuran**, with its distinct substitution pattern, represents a valuable building block for the synthesis of more complex molecules and a potential candidate for biological screening.

Physical and Chemical Properties

The fundamental physical and chemical properties of **3,5-Dibromo-1-benzofuran** are summarized in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

Property	Value	Reference
CAS Number	99660-97-6	[1]
Molecular Formula	C ₈ H ₄ Br ₂ O	[1]
Molecular Weight	275.93 g/mol	[1]
Melting Point	77 °C	
Boiling Point	294.9 °C at 760 mmHg	
Density	1.989 g/cm ³	
Appearance	Not explicitly reported; likely a solid at room temperature.	
Solubility	Not explicitly reported; expected to be soluble in common organic solvents.	

Spectral Data

Spectroscopic data is essential for the unambiguous identification and characterization of **3,5-Dibromo-1-benzofuran**. While complete, officially curated spectra are not readily available in public domains, the following represents expected and reported data from various sources.

¹H NMR Spectroscopy

The proton NMR spectrum of **3,5-Dibromo-1-benzofuran** is expected to show signals corresponding to the four aromatic protons. The chemical shifts and coupling constants will be

influenced by the positions of the bromine atoms and the oxygen of the furan ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule. A ¹³C NMR spectrum of **3,5-dibromo-1-benzofuran** is available in the KnowItAll NMR Spectral Library.[\[2\]](#)

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching, C=C stretching of the benzene and furan rings, and the C-Br stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of **3,5-Dibromo-1-benzofuran** will show the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4). A mass spectrum (GC) is available for this compound.[\[2\]](#)

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3,5-Dibromo-1-benzofuran** is not widely published, a general and adaptable method can be derived from established benzofuran synthesis methodologies. The following protocol is a representative example based on the palladium-catalyzed reaction of gem-dibromoalkenes and phenols.

Representative Synthesis of a Benzofuran Derivative

This protocol describes a general tandem strategy for the construction of benzofuran motifs from gem-dibromoalkenes and phenols under palladium-catalyzed conditions. This method can be adapted for the synthesis of **3,5-Dibromo-1-benzofuran**.

Materials:

- A suitable gem-dibromoalkene precursor
- A substituted phenol (in this case, a brominated phenol would be required)
- Cesium carbonate (Cs_2CO_3)

- N-Methyl-2-pyrrolidone (NMP)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Ethyl acetate (EtOAc)
- Hexane
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Step 1: Formation of the Aryl Vinyl Ether Intermediate In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the gem-dibromoalkene (1.0 equiv.), the appropriate brominated phenol (1.0 equiv.), and cesium carbonate (5.0 equiv.) in NMP.
- Stir the reaction mixture at 110 °C for 8 hours.
- Cool the mixture to room temperature.
- Step 2: Palladium-Catalyzed Cyclization To the reaction mixture from Step 1, add palladium(II) acetate (0.05 equiv.).
- Heat the mixture to 130 °C and stir for 6 hours under a nitrogen atmosphere.
- After cooling to room temperature, extract the product with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired benzofuran derivative.

General Purification Protocol

Purification of brominated benzofurans is typically achieved through standard laboratory techniques.

Materials:

- Crude **3,5-Dibromo-1-benzofuran**
- Silica gel (for column chromatography)
- A suitable solvent system (e.g., hexane/ethyl acetate)
- Rotary evaporator

Procedure:

- Column Chromatography: a. Prepare a silica gel column using a slurry of silica in the chosen non-polar solvent (e.g., hexane). b. Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. c. Elute the column with a solvent system of increasing polarity (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate). d. Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified **3,5-Dibromo-1-benzofuran**.
- Recrystallization (Optional): For further purification, the solid product can be recrystallized from a suitable solvent or solvent mixture.

Chemical Reactivity

The chemical reactivity of **3,5-Dibromo-1-benzofuran** is dictated by the electron-rich benzofuran ring system and the presence of two bromine atoms.

- Electrophilic Substitution: The benzofuran ring is susceptible to electrophilic attack. The positions of substitution will be directed by the existing bromine atoms and the fused ring system.

- Reactions at the Bromine Atoms: The bromine atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 3- and 5-positions. This makes **3,5-Dibromo-1-benzofuran** a versatile intermediate for the synthesis of more complex molecules.
- Nucleophilic Attack: While less common, under certain conditions, nucleophilic aromatic substitution of the bromine atoms may be possible, particularly if activated by other functional groups.

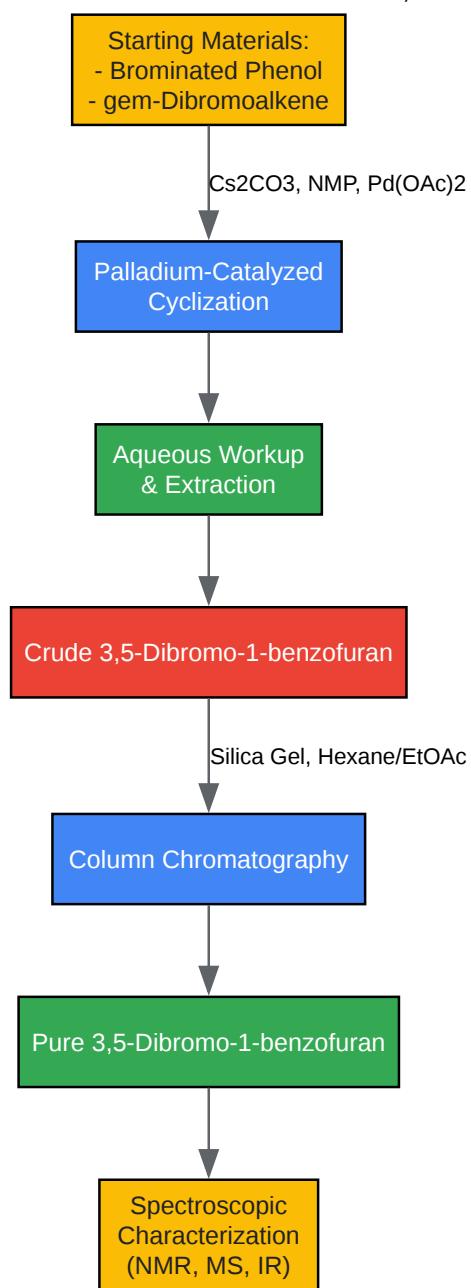
Biological Activity and Signaling Pathways

Specific biological activity data for **3,5-Dibromo-1-benzofuran** is not extensively reported. However, the broader class of brominated benzofuran derivatives has shown significant potential in medicinal chemistry.

- Anticancer Activity: Halogenated benzofurans, including brominated derivatives, have demonstrated cytotoxic activity against various cancer cell lines.[3][4][5] The presence and position of the bromine atom can significantly influence this activity.[3] For instance, some bromo-derivatives of benzofuran have shown selective toxicity towards leukemia cells.[3]
- Mechanism of Action: The anticancer mechanisms of benzofuran derivatives are diverse and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways. For example, some benzofuran derivatives have been shown to inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation.[6]

The diagram below illustrates a generalized workflow for the synthesis and purification of a benzofuran derivative, which is applicable to **3,5-Dibromo-1-benzofuran**.

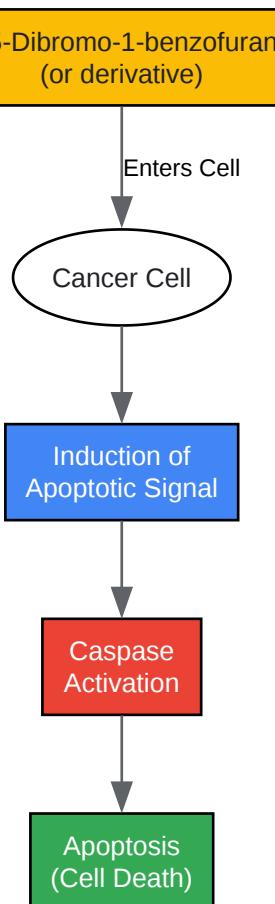
General Synthesis and Purification Workflow for 3,5-Dibromo-1-benzofuran

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Caption: General workflow for synthesis and purification.

The following diagram illustrates a simplified representation of a potential mechanism of action for a cytotoxic benzofuran derivative, such as the induction of apoptosis.

Potential Apoptotic Pathway for a Cytotoxic Benzofuran



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Caption: Simplified apoptotic signaling pathway.

Conclusion

3,5-Dibromo-1-benzofuran is a valuable halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This technical guide has summarized its key physical and chemical properties, provided adaptable experimental

protocols, and discussed its potential biological significance based on the broader class of benzofuran derivatives. Further research is warranted to fully elucidate the specific spectral characteristics, reactivity, and biological mechanisms of action of this particular compound, which will undoubtedly contribute to the development of novel therapeutics and functional materials.

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